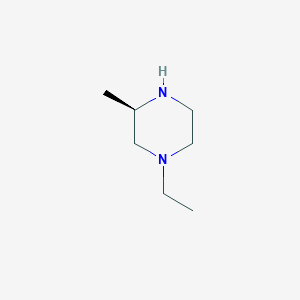

![molecular formula C22H21BrN2O3S B2391143 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899911-00-3](/img/structure/B2391143.png)

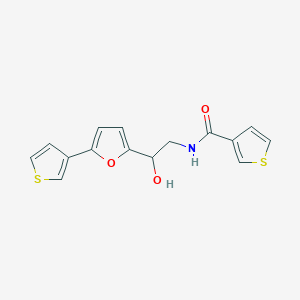

3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, also known as BDT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDT belongs to the class of spiro compounds and is known to exhibit various biological activities, including anticancer, antifungal, and antibacterial effects.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- Research demonstrates the synthesis of diazaspiro nonanes through reactions involving methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates and 4-arylaminopent-3-en-2-ones, leading to compounds with structural significance due to their crystalline and molecular configurations, which were further analyzed by X-ray analysis (Silaichev et al., 2012).

Heterocyclic Synthesis and Antimicrobial Activity

- The synthesis of thio-substituted ethyl nicotinate derivatives, leading to various thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, has been reported. This synthesis pathway started with compound reactions that included 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, highlighting the utility in generating compounds with potential antimicrobial activities (Gad-Elkareem et al., 2011).

Molecular Diversity and Reaction Mechanisms

- Studies on the molecular diversity achieved through triphenylphosphine promoted reactions of electron-deficient alkynes and arylidene Meldrum acid (N,N'-dimethylbarbituric acid) show the formation of diverse compounds, including diazaspiro[4.5]dec-1-enes, demonstrating the complex reaction mechanisms that can be employed to synthesize structurally diverse molecules (Han et al., 2020).

Tautomeric Forms and Structural Elucidation

- The investigation into tautomeric forms of 1,3-diazaspiro[4.4]non-2-ene derivatives in solid state and solution, exploring their structural and spectral characteristics, provides significant insights into the behavior of spiro compounds under different conditions, suggesting the importance of detailed structural analysis for understanding compound properties (Enchev et al., 2017).

Novel Spiro Compounds and Biological Activities

- The design and synthesis of novel spiro-isoxazolyl bis-[5,5′]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines, showing significant antibacterial and antifungal activities, highlight the potential of spiro compounds in medicinal chemistry for developing new therapeutic agents (Rajanarendar et al., 2010).

Propriétés

IUPAC Name |

[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN2O3S/c1-27-17-10-7-15(13-18(17)28-2)20(26)25-21(29)19(14-5-8-16(23)9-6-14)24-22(25)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDBXZWTKHUWMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

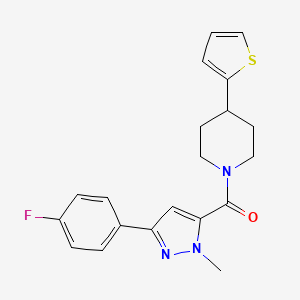

![4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391060.png)

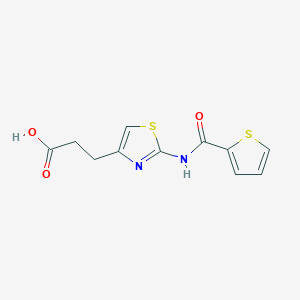

![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)

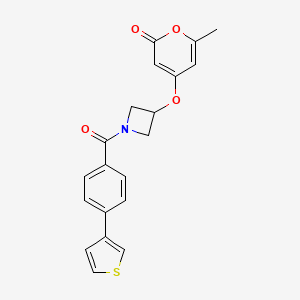

![2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2391064.png)

![2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2391065.png)

![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2391071.png)

![N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391073.png)

![(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2391077.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2391082.png)